Oreoch-1 -

Oreoch-1

Catalog Number: EVT-244983
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oreoch-1 is classified as a peptide, a type of biomolecule composed of amino acids linked by peptide bonds. It is specifically isolated from the tissues of Oreochromis niloticus, making it a natural product with potential therapeutic uses. The classification of Oreoch-1 falls under bioactive peptides, which are known for their physiological effects in humans and animals.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oreoch-1 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. The process typically begins with the attachment of a protected amino acid to a resin support. In the case of Oreoch-1, the following steps are utilized:

  1. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain using coupling agents such as HATU (hexafluoro phosphonium) and Oxyma.
  2. Deprotection: After each coupling step, protective groups are removed using reagents like piperidine, allowing for the next amino acid to be added.
  3. Cleavage and Purification: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed, with Oreoch-1 showing purities greater than 95% .
Molecular Structure Analysis

Structure and Data

Data on Molecular Weight

The molecular weight of Oreoch-1 can be determined through mass spectrometry techniques. Generally, peptides have molecular weights ranging from several hundred to a few thousand daltons depending on their amino acid composition.

Chemical Reactions Analysis

Reactions and Technical Details

Oreoch-1 has been shown to participate in various biochemical interactions, primarily through its antimicrobial activity against biofilms. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. Key reactions include:

  • Inhibition of Biofilm Formation: By interfering with bacterial adhesion and growth.
  • Cytotoxicity Assessment: The cytotoxic effects on mammalian cells can be evaluated using assays that measure cell viability after treatment with Oreoch-1 .

Quantitative assessments are often made using absorbance readings at specific wavelengths to determine the extent of inhibition or cytotoxicity.

Mechanism of Action

Process and Data

The mechanism by which Oreoch-1 exerts its antimicrobial effects involves several steps:

  1. Binding to Bacterial Cells: Oreoch-1 binds to bacterial membranes, altering their permeability.
  2. Disruption of Biofilm Integrity: The peptide disrupts established biofilms by breaking down extracellular polymeric substances that hold bacterial cells together.
  3. Induction of Cell Death: Ultimately, this leads to cell lysis and death due to loss of membrane integrity.

Data supporting these mechanisms often come from fluorescence microscopy studies that visualize biofilm structures before and after treatment with Oreoch-1 .

Physical and Chemical Properties Analysis

Physical Properties

Oreoch-1 is typically characterized as a soluble peptide in aqueous solutions. Its solubility can vary based on pH and ionic strength.

Chemical Properties

The chemical properties include:

  • Stability: Peptides like Oreoch-1 may exhibit varying degrees of stability under different environmental conditions (e.g., temperature, pH).
  • Reactivity: The presence of functional groups in its amino acids may allow for further chemical modifications or conjugations.

Relevant analyses often involve determining these properties through stability assays or reactivity tests under controlled conditions.

Applications

Scientific Uses

Oreoch-1 holds promise in various scientific fields:

  • Antimicrobial Research: Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
  • Biomedical Applications: Potential uses include formulations for wound healing products or coatings that prevent biofilm formation on medical devices.
  • Biotechnology: It may also serve as a model compound for studying peptide interactions in biological systems.

Research continues to explore these applications, indicating a growing interest in natural peptides derived from aquatic organisms like Oreochromis niloticus for therapeutic development .

Introduction

Rationale for Investigating Oreoch-1 in Antimicrobial Research

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies beyond conventional antibiotics. Staphylococci, particularly Staphylococcus aureus and Staphylococcus epidermidis, represent formidable human pathogens due to their biofilm-forming capabilities and multidrug resistance profiles. These pathogens account for 30–50% of prosthetic device infections and exhibit alarming resistance rates, with >50% of Italian S. aureus isolates resistant to methicillin [1] [4]. Antimicrobial peptides (AMPs) like Oreoch-1 offer a promising alternative due to their distinct mechanism of action: direct disruption of bacterial membranes, which reduces the likelihood of resistance development compared to target-specific antibiotics [1] [6]. The evolutionary divergence of fish-derived AMPs from human proteins (typically <62% sequence identity) further minimizes risks of cross-reactivity or allergenicity, positioning them as biologically compatible therapeutic candidates [2].

Oreoch-1 as a Novel Antimicrobial Peptide: Classification and Evolutionary Context

Oreoch-1 is a 23-residue, cationic α-helical peptide (sequence: FIHHIIGGLFSVGKHIHGLIHGH-NH₂) isolated from the gills of Nile tilapia (Oreochromis niloticus). Its C-terminal amidation enhances cationic charge (+5 at physiological pH), promoting electrostatic interactions with negatively charged bacterial membranes [1] [8]. Classified within the piscidin family of AMPs, Oreoch-1 shares structural hallmarks with evolutionarily conserved host-defense peptides across teleost fish, including:

  • Amphipathic design: Segregated hydrophobic and hydrophilic regions enabling membrane insertion
  • Rapid bactericidal action: Disruption of membrane integrity within minutes of exposure
  • Broad-spectrum activity: Efficacy against Gram-positive pathogens, particularly staphylococci [8]

Table 1: Biochemical and Functional Classification of Oreoch-1

PropertySpecificationFunctional Significance
Molecular weight2524.4 DaOptimal for membrane penetration
Net charge+5 (pH 7.4)Electrostatic targeting of anionic membranes
Secondary structureα-helix (amphipathic)Pore formation and membrane destabilization
MIC range vs. Staphylococci6.25–25 µMBacteriostatic action at clinically relevant doses
Biofilm inhibition>50% biomass reduction (S. aureus, sub-MIC)Disruption of extracellular polymeric matrix

In vitro studies demonstrate potent activity against clinical and reference strains of S. aureus (ATCC 25923) and S. epidermidis (ATCC 35984), with MIC values of 6.25–25 µM. This bacteriostatic profile (MBC/MIC ratio >4) arises from membrane permeabilization without complete lysis, minimizing inflammatory responses to cytoplasmic components [1] [4]. Crucially, Oreoch-1 maintains efficacy against methicillin-resistant strains (MRSA and MRSE), with no cross-resistance observed with β-lactams or glycopeptides. Its biofilm-inhibitory effects are particularly significant against S. aureus, reducing biomass by >50% at subinhibitory concentrations (1.56–3.12 µM) [4].

Table 2: Comparative Antimicrobial Activity of Oreoch-1 Against Staphylococcal Strains

StrainMIC (µM)Biofilm Inhibition (Sub-MIC)Resistance Profile
S. aureus ATCC 2592312.5>50% at 3.12 µMMethicillin-sensitive
S. epidermidis ATCC 3598425<30% at 6.25 µMMethicillin-resistant
Clinical MRSA isolate6.25>40% at 1.56 µMMultidrug-resistant

Evolutionarily, Oreoch-1’s sequence divergence from human homologs (>40% sequence dissimilarity) likely minimizes allergenic potential. This aligns with studies showing animal food proteins with <62% identity to human counterparts rarely trigger immune cross-reactivity [2]. Its gene shares conserved motifs with other teleost piscidins (e.g., TP4/Oreoch-2), suggesting descent from an ancestral host-defense peptide optimized through aquatic evolutionary pressures [8].

Research Gaps in Staphylococcal Resistance and Biofilm-Mediated Therapeutic Failures

Despite advances in AMP development, critical knowledge gaps impede effective translation:

Limitations in Current Resistance Diagnostics

Cefoxitin screening—the gold standard for detecting mecA-mediated methicillin resistance—fails in 50% of non-aureus staphylococci (NAS) isolates with reduced susceptibility. Genomic analyses reveal 175 NAS strains exhibiting cefoxitin MICs ≥4 µg/mL lacked identifiable mec homologs, suggesting unknown resistance mechanisms [6]. Similarly, 8 clinical NAS isolates displayed high daptomycin MICs (>4 µg/mL) without known genetic determinants. This diagnostic blind spot complicates targeted therapy and underscores the need for mechanism-agnostic agents like Oreoch-1.

Table 3: Prevalence of Unexplained Resistance Mechanisms in Staphylococci

Phenotype% Isolates with Unexplained ResistanceCommon Species Affected
Cefoxitin MIC ≥4 µg/mL50% (88/175 sequenced isolates)S. saprophyticus, S. hominis
Gentamicin MIC ≥1 µg/mL62.3% (81/130 isolates)S. haemolyticus, S. warneri
Daptomycin MIC >4 µg/mL100% (8 clinical isolates)S. epidermidis, S. capitis

Biofilm-Specific Tolerance Mechanisms

Biofilms confer up to 1,000-fold increased antibiotic tolerance via:

  • Reduced metabolic activity: Dormant subpopulations evade drugs targeting cell division
  • Extracellular polymeric substance (EPS) barrier: Limits antimicrobial penetration
  • Persister cell enrichment: Phenotypic variants survive lethal antibiotic concentrations [3]Oreoch-1’s ability to penetrate S. aureus biofilms and reduce biomass at sub-MIC concentrations addresses this gap, though its efficacy against S. epidermidis biofilms remains limited (<30% reduction), highlighting species-specific vulnerabilities [1] [4].

Inadequate Models for Host-Pathogen Dynamics

Existing in vitro models poorly replicate:in vivo conditions during device-associated infections, including:

  • Immune cell interactions: Macrophage-AMP synergy against intracellular staphylococci
  • Serum protein effects: Albumin binding may inhibit AMP activity
  • Host toxicity thresholds: Selectivity indices (e.g., CC₅₀/MIC) require validation in complex tissues [3] [6]The absence of standardized biofilm models incorporating fluid shear stress and host matrix components further impedes therapeutic prediction.

Properties

Product Name

Oreoch-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.